N-(3,4-DIMETHYLPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE
CAS No.: 1251702-83-6
Cat. No.: VC4832926
Molecular Formula: C22H24N4OS
Molecular Weight: 392.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251702-83-6 |
|---|---|
| Molecular Formula | C22H24N4OS |
| Molecular Weight | 392.52 |
| IUPAC Name | [4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C22H24N4OS/c1-14-4-6-17(12-15(14)2)25-20-18-7-5-16(3)24-21(18)23-13-19(20)22(27)26-8-10-28-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25) |
| Standard InChI Key | STGXOJSXLGBGAR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)C |
Introduction
N-(3,4-Dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimalarial, antifungal, and antibacterial effects . The specific structural features of this compound, such as the presence of a thiomorpholine moiety, may enhance its pharmacological profile, potentially increasing its efficacy against specific biological targets.
Chemical Composition:
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be similar to related compounds with a naphthyridine backbone.
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Functional Groups: Naphthyridine, thiomorpholine-4-carbonyl, and 3,4-dimethylphenyl.
Synthesis and Analytical Techniques
The synthesis of N-(3,4-Dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves several key steps, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.
Synthesis Steps:
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Starting Materials: Typically involve naphthyridine precursors and thiomorpholine derivatives.
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Reaction Conditions: Careful control of temperature and solvent is crucial.
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Analytical Techniques: NMR and mass spectrometry for structure confirmation.
Biological Activities and Potential Applications
Naphthyridine derivatives, including N-(3,4-Dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, have shown promise in various therapeutic areas due to their ability to modulate protein kinase activity and influence cellular proliferation. These compounds have been explored for their anticancer, anti-inflammatory, and antimicrobial activities .
Potential Applications:
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Oncology: Inhibiting cancer cell proliferation by targeting specific pathways.
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Infectious Diseases: Exhibiting antimicrobial activity against various pathogens.
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Inflammation: Potential anti-inflammatory effects.
Research Findings and Data
While specific data on N-(3,4-Dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is limited, related naphthyridine derivatives have demonstrated significant biological activities. For instance, some derivatives have shown IC50 values comparable to or better than known anticancer drugs like staurosporin .
Comparative Data:
| Compound | IC50 (μM) | Activity Compared to Staurosporin |
|---|---|---|
| 3f | 6.53 | Less active |
| 10c | 1.47 | More active |
| Staurosporin | 4.51 | Reference |
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